

TFMU-ADPr: A Technical Guide for Studying ADP-Ribosylation Pathways

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Compound of Interest		
Compound Name:	TFMU-ADPr triethylamine	
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Introduction

ADP-ribosylation is a critical post-translational modification involved in a myriad of cellular processes, including DNA repair, cell signaling, and apoptosis. The enzymes responsible for reversing this modification, primarily poly(ADP-ribose) glycohydrolase (PARG), are of significant interest as therapeutic targets, particularly in oncology. TFMU-ADPr (4-(trifluoromethyl)umbelliferyl ADP-ribose) is a fluorogenic substrate that provides a powerful tool for the continuous monitoring of PARG activity. Upon enzymatic cleavage of the glycosidic bond by PARG, the highly fluorescent molecule 4-(trifluoromethyl)umbelliferone (TFMU) is released, enabling a sensitive and real-time measurement of enzyme activity. This technical guide provides an in-depth overview of TFMU-ADPr, including its mechanism, quantitative data, detailed experimental protocols, and its application in studying ADP-ribosylation pathways and inhibitor screening.

Data Presentation

The utility of TFMU-ADPr as a substrate for ADP-ribosyl hydrolases is underscored by its kinetic parameters. The following tables summarize the key quantitative data for the interaction of TFMU-ADPr with human PARG and ARH3, as well as the inhibitory potency of a known PARG inhibitor determined using a fluorescent assay.



Substrate	Enzyme	КМ (µМ)	Vmax (µmol/min/mg)
TFMU-ADPr	human PARG	66.2 ± 15	0.84 ± 0.05
TFMU-ADPr	human ARH3	6.3 ± 0.2	1.61 ± 0.02

Table 1: Enzyme

kinetic parameters for

TFMU-ADPr with

human PARG and

ARH3. Data from

Drown BS, et al.

(2018)[1].

Inhibitor	Target Enzyme	IC50 (nM)	Assay Type
PDD00017273	human PARG	26	Fluorescent
Table 2: Inhibitory potency of			

PDD00017273

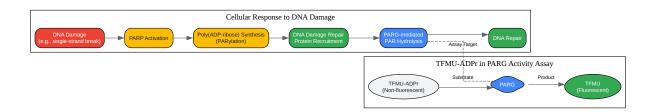
against human PARG.

[2][3][4]

Signaling Pathways and Experimental Workflows

The study of PARG activity is central to understanding the DNA damage response (DDR). Upon DNA damage, Poly(ADP-ribose) polymerases (PARPs) are activated and synthesize poly(ADP-ribose) (PAR) chains on various nuclear proteins, creating a scaffold to recruit DNA repair machinery. PARG is responsible for hydrolyzing these PAR chains, allowing the repair process to proceed and recycling ADP-ribose. TFMU-ADPr serves as a crucial tool to investigate the dynamics of this process and to screen for inhibitors that can modulate it.



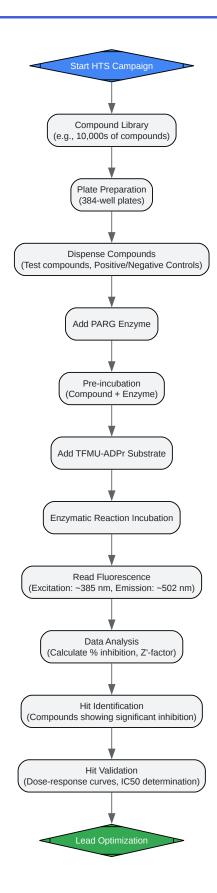


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Figure 1: Role of PARG in the DNA Damage Response and TFMU-ADPr Assay Principle.

A primary application of TFMU-ADPr is in the high-throughput screening (HTS) for PARG inhibitors. The robust and sensitive nature of the fluorescent signal makes it amenable to automated liquid handling and plate reading systems.





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